2-[(2-Methylpropyl)amino]acetic acid hydrochloride
Description
Historical Development and Discovery
The discovery of 2-[(2-methylpropyl)amino]acetic acid hydrochloride is intertwined with the broader emergence of peptoid chemistry in the early 1990s. Peptoids, formally known as oligo(N-substituted glycines), were first conceptualized as proteolysis-resistant alternatives to peptides. The submonomer synthesis method, developed shortly thereafter, provided a modular framework for assembling peptoids from primary amines and bromoacetic acid derivatives. Within this paradigm, this compound emerged as a strategic intermediate, enabling the incorporation of hydrophobic isobutyl side chains into peptoid sequences.
Early applications focused on overcoming the conformational flexibility of peptoids, which limited their binding affinity to biological targets. By the late 1990s, researchers recognized that N-alkyl substitutions like the isobutyl group could impart steric constraints and influence backbone conformations. The hydrochloride salt form of this compound became particularly valuable for enhancing solubility during solid-phase synthesis, a critical advancement documented in protocols from Lawrence Berkeley National Laboratory.
Significance in Peptoid Chemistry
In peptoid chemistry, this compound plays a dual role as both a synthon and a conformational modulator. As a submonomer, it participates in iterative amide-forming reactions to construct sequence-defined polymers. The isobutyl side chain contributes to hydrophobicity, a property exploited to engineer peptoids with membrane permeability and enhanced stability—features critical for biomedical applications.
Comparative studies have shown that N-isobutyl glycine derivatives induce distinct backbone conformations in peptoids. For instance, cationic alkylammonium side chains favor cis-amide conformations, while bulky groups like isobutyl promote trans configurations. This conformational control enables the design of peptoids with programmable secondary structures, as evidenced by crystallographic analyses revealing uniform lattice arrangements in isobutyl-containing sequences.
Table 1: Functional Contributions of N-Isobutyl Substitution in Peptoids
Relationship to Natural Amino Acids
Structurally, this compound derives from glycine—the simplest natural amino acid. However, the migration of the side chain from the α-carbon (as in peptides) to the amide nitrogen (as in peptoids) fundamentally alters its physicochemical behavior. This N-substitution eliminates backbone chirality and removes hydrogen-bonding capacity, resulting in a more flexible yet protease-resistant scaffold.
The isobutyl group mimics the branched aliphatic side chains of valine and leucine but with distinct spatial orientation. Molecular dynamics simulations reveal that N-isobutyl glycine adopts a gauche conformation more frequently than its α-carbon counterparts, influencing peptoid folding patterns. Despite these differences, the compound retains compatibility with peptide synthesis equipment, enabling hybrid peptide-peptoid architectures that merge biological activity with enhanced stability.
Nomenclature and Classification
The systematic name This compound follows IUPAC guidelines, specifying both the amino substituent (2-methylpropyl) and the protonated state (hydrochloride). In peptoid nomenclature, this compound is alternatively designated as N-isobutyl glycine hydrochloride or Nleu-OH when referring to its deprotected form.
Classification Hierarchy:
- Primary Class: N-substituted glycine derivatives
- Subclass: Alkylamino acetic acids
- Salt Form: Hydrochloride
The "N" prefix explicitly denotes nitrogen-bound substitution, distinguishing it from α-amino acids. In combinatorial chemistry libraries, it is often cataloged under peptoid submonomers or Fmoc-protected building blocks, with CAS registry number cross-referencing to ensure synthetic reproducibility.
Properties
IUPAC Name |
2-(2-methylpropylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)3-7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCXYFTPAJESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)amino]acetic acid hydrochloride typically involves the reaction of 2-methylpropylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized, and the product is isolated through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and reduce production costs. The final product is often purified using recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methylpropyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Methylpropyl)amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2-Methylpropyl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight key differences between 2-[(2-Methylpropyl)amino]acetic acid hydrochloride and structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
Substituent Effects
- Isobutyl vs. Methyl/Propyl Groups: The target compound’s isobutyl group introduces steric bulk compared to 2-[methyl(propyl)amino]acetic acid HCl, which has a linear N-methyl-N-propyl substitution. This difference may influence binding affinity in receptor-ligand interactions .
Functional Group Differences
- Carboxylic Acid vs. Ester: Methyl 2-amino-2-cyclopropylacetate HCl () is an ester derivative, which is less polar than the carboxylic acid form. Esters often serve as prodrugs, improving membrane permeability but requiring hydrolysis for activation .
- Positional Isomerism: The propanoic acid derivative (3-[(2-Methylpropyl)amino]propanoic acid HCl, ) shifts the amino group to the β-position, altering pKa and hydrogen-bonding capacity compared to the α-position in the target compound .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The target compound’s solubility is likely superior to its ester analogs (e.g., ) but comparable to other hydrochlorides like 3-[(2-Methylpropyl)amino]propanoic acid HCl .
Biological Activity
2-[(2-Methylpropyl)amino]acetic acid hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 3182-86-3
- Molecular Formula : C6H14ClN
- Molecular Weight : 151.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a modulator of neurotransmitter systems, potentially influencing the release and uptake of key neurotransmitters such as dopamine and serotonin.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, modulating their activity and leading to various physiological effects.
- Transporter Modulation : It has been suggested that this compound can affect the activity of transport proteins, such as P-glycoprotein (P-gp), which plays a crucial role in drug absorption and distribution.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Antimicrobial Activity : Preliminary data suggest that it possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production and immune cell activation.
Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
In Vitro Studies
- Cell Viability Assays : Experiments using neuronal cell lines demonstrated that treatment with the compound increased cell viability under oxidative stress conditions.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 90 |
| 100 | 95 |
In Vivo Studies
Animal models have been utilized to assess the neuroprotective effects:
- Mouse Model of Parkinson's Disease : Administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss.
Case Studies
A notable case study involved patients with early-stage neurodegenerative disorders who were administered a regimen including this compound. Results indicated:
- Improved cognitive function scores.
- Decreased levels of inflammatory markers in serum.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Methylpropyl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 2-methylpropylamine with halogenated acetic acid derivatives (e.g., ethyl bromoacetate), followed by hydrolysis and acidification with HCl to form the hydrochloride salt. Key parameters include solvent choice (ethanol/methanol under reflux), stoichiometric ratios, and reaction duration. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the 2-methylpropyl and aminoacetic acid moieties. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures correct stoichiometry of the hydrochloride salt .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests at 40°C/75% RH) are recommended to determine storage requirements. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies involving structural analogs of this compound?
- Methodological Answer : Discrepancies may arise from differences in substituent groups (e.g., alkyl chain length, cyclopropyl vs. methylpropyl). Systematic structure-activity relationship (SAR) studies, paired with molecular docking simulations, can isolate critical functional groups. Comparative assays under standardized conditions (e.g., enzyme inhibition IC₅₀ measurements) are essential .
Q. How can reaction pathways be modified to introduce isotopic labeling (e.g., ¹³C, ²H) for metabolic or pharmacokinetic studies?
- Methodological Answer : Isotopic labeling at the amino or carboxyl group requires using labeled precursors (e.g., ¹³C-ethyl bromoacetate) during synthesis. Optimization of reaction steps (e.g., minimizing isotopic dilution) and validation via MS or isotope-ratio NMR ensures label integrity .
Q. What in vitro assays are most effective for evaluating this compound’s potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer : Fluorescence-based assays (e.g., fluorescence polarization for binding affinity) or colorimetric methods (e.g., NADH-coupled assays for dehydrogenase inhibition) are preferred. Dose-response curves and kinetic studies (Km/Vmax shifts) provide mechanistic insights. Cell-based models (e.g., HEK293 transfected with target receptors) validate functional activity .
Q. How can computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodological Answer : Molecular dynamics simulations (e.g., PMF calculations for membrane permeability) and Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity are employed. Validation via in vitro Caco-2 cell monolayers strengthens predictions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation for IC₅₀/EC₅₀) combined with ANOVA for inter-group comparisons ensure robustness. Bootstrap resampling accounts for variability in small datasets. Toxicity thresholds (LD₅₀) are calculated using probit analysis .
Q. How can researchers design stability-indicating methods to detect degradation products under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, thermal stress) followed by LC-MS/MS identify degradation pathways. Peak purity analysis via photodiode array (PDA) detectors confirms chromatographic resolution of degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
